PI3Kα Isoform Selectivity: 1 nM Ki vs. 114 nM Ki for PI3Kβ (114-fold Selectivity)
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one demonstrates potent and selective binding to the PI3Kα catalytic subunit, with an apparent binding affinity (Ki) of 1 nM [1]. This binding affinity is 114-fold selective for PI3Kα over the PI3Kβ isoform, which exhibits a Ki of 114 nM under identical assay conditions (fluorescence polarization assay using PIP3 as substrate, 30 min incubation) [1]. In a confirmatory assay measuring inhibition of PIP3 formation, the compound exhibited a Ki of 1.80 nM against PI3Kα [1]. The quantitative difference between PI3Kα (Ki = 1 nM) and PI3Kβ (Ki = 114 nM) is 113 nM, corresponding to a 114-fold selectivity ratio [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for PI3K isoforms |
|---|---|
| Target Compound Data | Ki = 1 nM (PI3Kα); Ki = 1.80 nM (PI3Kα, PIP3 formation inhibition) |
| Comparator Or Baseline | Comparator: PI3Kβ isoform, Ki = 114 nM |
| Quantified Difference | ΔKi = 113 nM; selectivity ratio = 114-fold (α/β) |
| Conditions | Recombinant PI3Kα and PI3Kβ; fluorescence polarization assay; PIP3 as substrate; 30 min incubation |
Why This Matters
This isoform selectivity profile is critical for researchers developing PI3K pathway inhibitors, as PI3Kα-selective targeting minimizes off-target effects associated with PI3Kβ inhibition.
- [1] BindingDB. (n.d.). BDBM50347087 (CHEMBL1796273): Enzyme Inhibition Constant Data for PI3Kα and PI3Kβ. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347087 View Source
